molecular formula C8H5ClF3NO3 B2872950 6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 2402829-49-4

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B2872950
CAS No.: 2402829-49-4
M. Wt: 255.58
InChI Key: DHLOBGRCRFXNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClF3NO3 It is a pyridine derivative that features a chloro group at the 6th position, a trifluoroethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-2-1-4(6(13-5)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLOBGRCRFXNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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